molecular formula C15H30N2O2 B1444792 4-(BOC-Amino)-1-isopentylpiperidine CAS No. 888944-67-0

4-(BOC-Amino)-1-isopentylpiperidine

Cat. No.: B1444792
CAS No.: 888944-67-0
M. Wt: 270.41 g/mol
InChI Key: SDCUXNHQOGZUDP-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group on the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

It’s important to note that the compound contains a boc-protected amino group . BOC, or tert-butyl carbamates, are commonly used in organic chemistry as protecting groups for amines . They prevent the amine group from reacting undesirably with other reagents in a chemical reaction .

Mode of Action

The mode of action of 4-(BOC-Amino)-1-isopentylpiperidine involves its interaction with its targets through the BOC-protected amino group . The BOC group is stable towards most nucleophiles and bases . Therefore, it can protect the amine group during chemical reactions until it is removed under specific conditions .

Biochemical Pathways

The boc group plays a crucial role in the synthesis of multifunctional targets, especially in the context of amino functions . Therefore, it can be inferred that this compound may influence the synthesis of certain proteins or peptides.

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases , which could potentially influence the compound’s bioavailability.

Result of Action

The presence of the boc group can protect the amine group during chemical reactions, allowing for transformations of other functional groups . This could potentially lead to the synthesis of specific proteins or peptides.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the BOC group can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine typically involves the protection of the amino group on the piperidine ring using tert-butoxycarbonyl (BOC) anhydride. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid by-products formed during the reaction. The reaction can be performed under mild conditions at room temperature, making it a convenient method for the protection of amines.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to remove the BOC group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-(tert-butoxycarbonylamino)-1-isopentylpiperidine.

    Reduction: 1-isopentylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonylamino)piperidine: Lacks the isopentyl group, making it less hydrophobic.

    4-(tert-Butoxycarbonylamino)-1-methylpiperidine: Contains a methyl group instead of an isopentyl group, affecting its steric and electronic properties.

    4-(tert-Butoxycarbonylamino)-1-ethylpiperidine: Has an ethyl group, which provides different steric effects compared to the isopentyl group.

Uniqueness

4-(tert-Butoxycarbonylamino)-1-isopentylpiperidine is unique due to the presence of the isopentyl group, which imparts specific steric and hydrophobic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of hydrophobic drug molecules or in the study of hydrophobic interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCUXNHQOGZUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732661
Record name tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888944-67-0
Record name Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888944-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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